4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid
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Overview
Description
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is a heterocyclic compound belonging to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a carboxylic acid group at the 8th position and a methyl group at the 4th position
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit activity against various targets, including gaba receptors and reverse transcriptase
Mode of Action
The exact mode of action of 4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid is currently unknown. It’s noteworthy that the inhibitory effect of similar benzo[b][1,4]oxazin-3(4H)-one derivatives is dependent on the substitution at the benzene ring . This suggests that the compound may interact with its targets in a manner influenced by its specific structural features.
Biochemical Pathways
Related compounds have been found to impact various biochemical pathways, including those involved in neurotransmission and viral replication
Result of Action
Similar 4h-benzo[d][1,3]oxazine compounds have shown varying degrees of cell proliferation inhibition, particularly in breast cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-aminophenol with ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid at elevated temperatures (80-85°C) for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples, enhancing efficiency and yield. The process involves a one-pot three-component reaction using a multiposition jar milling system .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its anticancer and antiviral activities.
Industry: It is used in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Uniqueness
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-14-9-7(10(12)13)3-2-4-8(9)11/h2-4H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMBTNSVSZTUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134372-61-5 |
Source
|
Record name | 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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